molecular formula C9H11ClN4 B1430075 phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 1432680-52-8

phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B1430075
CAS No.: 1432680-52-8
M. Wt: 210.66 g/mol
InChI Key: DABFFDNQUGVZSG-UHFFFAOYSA-N
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Description

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a phenyl group at the 4-position and a methanamine moiety at the 3-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₁ClN₄, with a molecular weight of 210.66 g/mol (calculated for the monohydrochloride form).

Key physicochemical properties include:

  • CAS Number: 1351584-97-8 (dihydrochloride form)
  • Melting Point: Not explicitly reported, but structurally similar compounds (e.g., substituted triazolylethanamine hydrochlorides) exhibit melting points between 235–260°C .
  • Spectral Data: Confirmed via ^1H NMR, ^13C NMR, and HRMS in related analogs, validating the triazole core and amine functionality .

The compound’s synthesis typically involves condensation reactions between substituted phenyl precursors and triazole-forming reagents, followed by hydrochlorination .

Properties

IUPAC Name

phenyl(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFFDNQUGVZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the reaction of phenylhydrazine with formic acid and sodium nitrite to form the triazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines .

Scientific Research Applications

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Pharmacological Notes References
Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride Phenyl at 4-position 210.66 - TAAR1 agonist potential
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Methyl at 4-position 112.14 - Simpler analog; reduced steric bulk
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride 3-Methoxyphenyl at 5-position, ethanamine chain 265.73 235–236 Lower yield (48%); TAAR1 activity reported
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride Methanesulfonylmethyl at 5-position 223.68 - Enhanced solubility due to sulfonyl group
[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride Triazole at phenyl 3-position 210.66 - Structural isomer; distinct binding affinity

Key Observations:

Substituent Effects on Bioactivity :

  • The phenyl group at the 4-position (main compound) optimizes TAAR1 binding compared to smaller substituents like methyl .
  • Substituted phenyl groups (e.g., 3-methoxy in ) reduce yield (48% vs. unsubstituted analogs) but enhance receptor specificity .
  • Sulfonylmethyl substitution () improves aqueous solubility, critical for CNS drug delivery .

Chain Length and Salt Forms: Ethanamine derivatives (e.g., 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride) exhibit longer metabolic half-lives due to increased hydrophobicity . Dihydrochloride salts (e.g., 1351584-97-8) show higher crystallinity but lower solubility than monohydrochlorides .

Spectral and Synthetic Consistency :

  • ^1H NMR shifts for triazole protons (δ 8.2–8.5 ppm) and amine protons (δ 2.8–3.1 ppm) are consistent across analogs .
  • Synthesis yields for phenyl-substituted triazoles (40–60%) are generally lower than methyl-substituted variants (70–85%) due to steric hindrance .

Pharmacological and Industrial Relevance

  • TAAR1 Agonism : The main compound’s phenyl group enhances TAAR1 affinity over analogs with electron-withdrawing groups (e.g., nitro), which reduce CNS penetration .
  • Industrial Availability : Commercial suppliers (e.g., Enamine Ltd, Thermo Scientific) prioritize analogs like [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride for high-purity (>95%) bulk synthesis .

Biological Activity

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring attached to a phenyl group and a methanamine moiety. This unique structure is responsible for its biological activities, particularly its ability to interact with various biological targets.

Antimicrobial Properties

This compound has demonstrated effectiveness against several bacterial strains. Its mechanism involves inhibiting key enzymes that are essential for bacterial growth and survival.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

These results indicate that the compound may serve as a candidate for antibiotic development, particularly against Gram-negative bacteria like E. coli .

Anticancer Activity

Preliminary studies have suggested that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)10.0Cell cycle arrest
HeLa (Cervical Cancer)15.0Inhibition of proliferation

The IC50 values indicate that the compound exhibits potent anticancer activity, making it a promising candidate for further research in cancer therapeutics .

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and other interactions with biological macromolecules. It may inhibit specific enzymes or disrupt cellular processes critical for microbial growth and cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the efficacy of this compound against multi-drug resistant strains of E. coli. The compound showed significant inhibitory effects at low concentrations compared to traditional antibiotics .
  • Cancer Research : In vitro studies on A549 lung cancer cells revealed that treatment with the compound led to increased levels of apoptotic markers and decreased cell viability after 48 hours of exposure .

Q & A

Basic: What are the key considerations for optimizing the synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride to achieve high purity and yield?

Answer:
Synthetic optimization involves evaluating reaction parameters such as solvent polarity, catalyst selection (e.g., acetic acid for cyclization), and temperature control. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) can enhance cyclization efficiency during triazole ring formation . Post-synthesis, purification via recrystallization or column chromatography is critical to remove byproducts like unreacted benzaldehyde derivatives. Yield improvements often require iterative adjustments to stoichiometry and reaction time, as seen in analogous triazole-based syntheses .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity by identifying proton environments (e.g., NH2_2 at δ 4.5–5.5 ppm) and carbon signals for the triazole ring (~150 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves polar impurities .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in derivatives, particularly for substituent orientation on the triazole ring .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the influence of substituents on the triazole ring?

Answer:

  • Systematic Substitution : Introduce electron-withdrawing (e.g., -CF3_3) or electron-donating groups (e.g., -CH3_3) at the triazole 4-position to assess effects on bioactivity. For instance, 4-methyl derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .
  • Bioassay Parallelism : Test derivatives against standardized bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Correlate substituent electronic properties with activity trends .
  • Molecular Docking : Predict interactions with targets (e.g., HIV-1 protease) to prioritize synthesis of high-affinity analogs .

Advanced: What methodologies resolve contradictions in reported biological activity data for triazole derivatives?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and incubation conditions .
  • Control Compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to normalize inter-study variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by outliers (e.g., conflicting IC50_{50} values due to cell-line differences) .

Advanced: What computational approaches predict the binding affinity of triazole derivatives to therapeutic targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., triazole derivatives with HIV-1 protease). Focus on hydrogen bonding with catalytic aspartate residues .
  • MD Simulations : GROMACS or AMBER assess binding stability over time (≥50 ns trajectories) to filter false-positive docking hits .
  • QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability and refine lead compounds .

Basic: How should solubility and stability challenges be addressed during in vitro testing?

Answer:

  • Solubility : Use DMSO for initial stock solutions (≤10% v/v in media) to avoid precipitation. For aqueous solubility, consider salt forms (e.g., hydrochloride) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., ascorbic acid) if oxidation is observed .

Advanced: What strategies optimize pharmacokinetic properties without compromising bioactivity?

Answer:

  • Prodrug Design : Esterify amine groups to enhance permeability (e.g., acetylated derivatives) .
  • Lipinski Compliance : Adjust logP (2–3) via substituent modification to balance absorption and solubility .
  • Microsomal Stability Assays : Identify metabolic hotspots (e.g., triazole ring oxidation) using liver microsomes, then introduce blocking groups (e.g., fluorine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
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phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.